molecular formula C8H8INO B13030089 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Katalognummer: B13030089
Molekulargewicht: 261.06 g/mol
InChI-Schlüssel: WDZSRWJRKDVQJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of an iodine atom at the 8th position of the benzoxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of 2-iodophenol with an appropriate amine and formaldehyde. One common method includes the following steps:

    Starting Materials: 2-Iodophenol, formaldehyde, and an amine (such as ethanolamine).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Cyclization: The mixture is heated to promote cyclization, forming the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples. This approach enhances efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substituted Benzoxazines: Products with various functional groups replacing the iodine atom.

    Quinone Derivatives: Formed through oxidation reactions.

    Hydroxy Derivatives: Formed through reduction reactions

Wirkmechanismus

The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C8H8INO

Molekulargewicht

261.06 g/mol

IUPAC-Name

8-iodo-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2

InChI-Schlüssel

WDZSRWJRKDVQJB-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(N1)C=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.